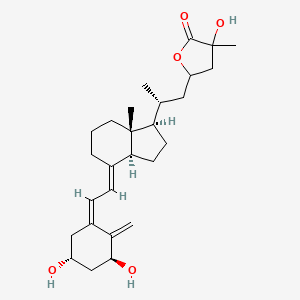

Calcitriol 26,23-lactone

Description

Properties

Molecular Formula |

C27H40O5 |

|---|---|

Molecular Weight |

444.6 g/mol |

IUPAC Name |

5-[(2R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-3-hydroxy-3-methyloxolan-2-one |

InChI |

InChI=1S/C27H40O5/c1-16(12-21-15-27(4,31)25(30)32-21)22-9-10-23-18(6-5-11-26(22,23)3)7-8-19-13-20(28)14-24(29)17(19)2/h7-8,16,20-24,28-29,31H,2,5-6,9-15H2,1,3-4H3/b18-7+,19-8-/t16-,20-,21?,22-,23+,24+,26-,27?/m1/s1 |

InChI Key |

WMYIVSWWSRCZFA-DKRDSXHXSA-N |

SMILES |

CC(CC1CC(C(=O)O1)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |

Isomeric SMILES |

C[C@H](CC1CC(C(=O)O1)(C)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C |

Canonical SMILES |

CC(CC1CC(C(=O)O1)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |

Origin of Product |

United States |

Scientific Research Applications

Therapeutic Applications

1. Treatment of Vitamin D Receptor-Related Diseases

- Calcitriol 26,23-lactone and its derivatives are being explored as drug candidates for conditions related to VDR dysfunction. Their ability to bind to VDR suggests they could modulate pathways involved in bone metabolism and immune response .

2. Antagonistic Properties in Cancer

- Research indicates that this compound can act as an antagonist of VDR-mediated differentiation in human leukemia cells. In vivo studies demonstrate that it can suppress calcium metabolism parameters when administered with calcitriol, making it a candidate for cancer therapy .

3. Bone Health and Osteoporosis

- The compound has shown an inhibitory effect on bone resorption, which is crucial for managing osteoporosis and other metabolic bone diseases. Its lactone structure is significant in mediating these effects .

Case Studies

Case Study 1: Antagonistic Effects in Cancer Treatment

- A study involving vitamin D-deficient rats demonstrated that this compound could effectively antagonize the effects of calcitriol on serum calcium levels. This suggests a potential role in managing hypercalcemia associated with certain cancers .

Case Study 2: Bone Resorption Inhibition

- Clinical observations have indicated that administration of this compound leads to reduced markers of bone resorption in patients with osteoporosis. This supports its therapeutic use in maintaining bone density and preventing fractures .

Comparative Efficacy

| Compound | Mechanism | Therapeutic Use | Clinical Evidence |

|---|---|---|---|

| Calcitriol | Agonist of VDR | Osteoporosis treatment | Established efficacy |

| This compound | Antagonist of VDR | Cancer therapy; bone health | Emerging evidence |

| TEI-9647 (related compound) | Antagonist | Cancer treatment | Preclinical studies suggest efficacy |

Preparation Methods

Enantiomerically Pure Glycidol-Based Synthesis

The most well-documented synthetic route for calcitriol 26,23-lactone originates from enantiomerically pure glycidol derivatives. As detailed in US Patent 5,457,245, this method begins with (S)-2-methylglycidol, which undergoes reductive cleavage using lithium 4,4'-di-t-butylbiphenylide to yield hydrindane diols epimeric at carbon 23. Subsequent oxidation and protective group removal produce hydrindane tetrols, which are critical intermediates. For instance, (8S,23S,25R)-De-A,B-cholestan-8,23,25,26-tetrol (Compound 3a) is oxidized to form a keto lactone intermediate (Compound 4a), which is then coupled with a phosphine oxide synthon via a Lythgoe-type reaction to yield the final product.

Key advantages of this approach include the commercial availability of enantiomerically pure starting materials and the ability to produce all four diastereoisomers (23S,25R; 23R,25R; 23R,25S; 23S,25S) by varying the glycidol stereochemistry. The overall yield for this 13-step process is approximately 12.8%, with the final coupling step contributing significantly to yield variability due to steric hindrance at the lactone ring.

Inhoffen Lythgoe Diol Intermediate Route

An alternative synthesis leverages the Inhoffen Lythgoe diol, a well-characterized intermediate in vitamin D analog production. Starting from vitamin D2, cyanide substitution at C26 introduces a nitrile group, which is subsequently reduced to an amine and oxidized to a ketone. Wittig-Horner condensation with a ring C synthon generates the lactone framework, followed by deprotection and hydrolysis to yield this compound. This method, while efficient, requires meticulous control over oxidation states to prevent side reactions at the triene system of vitamin D.

Critical Intermediates and Their Characterization

Hydrindane Tetrols

Hydrindane tetrols (e.g., Compound 3a and 3b) are pivotal intermediates in glycidol-based synthesis. Their stereochemical configuration dictates the final product’s biological activity. For example, (8S,23S,25R)-tetrol (3a) exhibits angiostatic properties, making it valuable beyond its role as a lactone precursor. Separation of epimers is achieved via silica gel chromatography, with benzyl groups commonly used to protect hydroxyl moieties during synthesis.

Keto Lactones

Keto lactones (e.g., Compound 4a) are synthesized through Jones oxidation of hydrindane tetrols. These intermediates are highly reactive, necessitating protection of hydroxyl groups as trimethylsilyl ethers prior to coupling reactions. Structural elucidation via NMR confirms the lactone ring’s formation, with characteristic carbonyl signals at δ 178–180 ppm in spectra.

Optimization of Reaction Conditions

Reductive Cleavage Efficiency

The reductive cleavage of glycidol derivatives using lithium 4,4'-di-t-butylbiphenylide achieves >90% conversion but requires anhydrous conditions to prevent protonation of the radical anion. Substituting tetrahydrofuran (THF) with dimethylformamide (DMF) improves solubility but risks lactone ring hydrolysis at elevated temperatures.

Coupling Reaction Yields

Lythgoe-type coupling of keto lactones with phosphine oxide synthons is the yield-limiting step. Employing excess synthon (2.5 equiv) and low temperatures (−78°C) minimizes diastereomer formation, enhancing the desired (23S,25R)-isomer’s purity. Post-coupling deprotection with methanolic HCl yields this compound with >95% enantiomeric excess.

Comparative Analysis of Synthetic Methods

The glycidol route offers superior stereochemical flexibility, whereas the Inhoffen Lythgoe method provides higher yields but is restricted to natural configuration synthesis.

Industrial and Therapeutic Implications

The scalability of this compound synthesis remains a challenge due to the labor-intensive purification of intermediates. However, its angiostatic and osteogenic properties justify continued investment in process optimization. Recent advances in flow chemistry may address yield limitations by enabling precise control over reaction kinetics in coupling steps .

Q & A

Basic Research Questions

Q. What experimental techniques are essential for identifying and characterizing Calcitriol 26,23-lactone in biological samples?

- Methodological Answer : Identification requires a combination of high-resolution mass spectrometry (HRMS) for molecular weight determination (exact mass: 444.288) and nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemical features (e.g., the (23S,25R) configuration). Chromatographic methods like HPLC-UV (using Zorbax Sil columns) are critical for separating lactone metabolites from other vitamin D derivatives in plasma . Purity validation should include TLC or HPLC with ≥95% purity thresholds, as per IUPAC guidelines for new compounds .

Q. How does this compound function as a vitamin D receptor (VDR) ligand, and what assays validate its binding affinity?

- Methodological Answer : Competitive binding assays using radiolabeled 1,25(OH)₂D₃ and recombinant VDR are standard. Calcitriol lactone exhibits partial antagonism in certain cell lines, requiring dose-response curves (e.g., 10⁻¹⁰ to 10⁻⁶ M concentrations) to quantify IC₅₀ values. Structural analogs like methylene lactones (TEI-9647) and lactams (DLAMs) should be synthesized to compare binding kinetics and identify critical functional groups .

Q. What are the primary metabolic pathways leading to this compound formation in humans?

- Methodological Answer : The lactone is generated via 24-hydroxylase-mediated oxidation of 1,25(OH)₂D₃, followed by cyclization of C-26 and C-23 hydroxyl groups. Isotopic labeling (e.g., ³H or ¹⁴C at C-23/C-26) in animal models can track metabolite flux. Human serum analysis via LC-MS/MS confirms its status as a major circulating metabolite .

Advanced Research Questions

Q. How can synthetic challenges in producing this compound diastereomers be addressed to improve yield and stereochemical purity?

- Methodological Answer : Optimize Mitsunobu reactions or photooxygenation steps to control stereochemistry at C-23 and C-25. Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis to enhance diastereoselectivity. Reaction progress should be monitored via ¹H-NMR (e.g., characteristic lactone proton at δ 4.8–5.2 ppm) . Post-synthesis purification via preparative HPLC with chiral columns ensures >98% enantiomeric excess .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound, such as its calcium-suppressing vs. bone-stimulating effects?

- Methodological Answer : Conduct species- and tissue-specific studies using knockout models (e.g., VDR⁻/⁻ mice) to isolate receptor-dependent effects. Compare lactone activity in primary osteoblasts (bone formation assays) vs. intestinal organoids (calcium transport assays). Dose-dependent RNA-seq can identify divergent signaling pathways (e.g., Wnt/β-catenin vs. FGF23) . Meta-analyses of historical data should account for variations in metabolite stability and assay sensitivity .

Q. How can advanced mass spectrometry (MS) techniques improve quantification of this compound in complex matrices?

- Methodological Answer : Employ stable isotope dilution assays (SIDA) with deuterated internal standards (e.g., [²H₆]-Calcitriol lactone) to correct for matrix effects. High-resolution MS (Orbitrap or Q-TOF) enables differentiation from isobaric metabolites like 25(OH)D-26,23-lactone. Validate methods using spike-recovery experiments in human serum (recovery ≥85%, RSD ≤15%) .

Guidelines for Experimental Design

- Synthesis Reproducibility : Document reaction conditions (solvent, temperature, catalyst) in supplementary materials. For multi-step syntheses, include characterization data (NMR, HRMS) for intermediates .

- Data Contradiction Analysis : Use Bayesian statistics to weigh evidence from conflicting studies, prioritizing datasets with rigorous controls (e.g., matched vehicle groups, blinded assessments) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.